4-Ethenyl-1,4-dinitrocyclohex-1-ene
Description
These analogs share functional groups like ethenyl substituents but differ in their core structures (cyclohexene vs. benzene rings) and substituents (nitro, methoxy, or methyl groups). Notably, the evidence emphasizes the role of ethenyl-substituted compounds in biological and industrial contexts, particularly in fermentation-derived flavor chemistry .
Properties
CAS No. |
52854-44-1 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-ethenyl-1,4-dinitrocyclohexene |
InChI |
InChI=1S/C8H10N2O4/c1-2-8(10(13)14)5-3-7(4-6-8)9(11)12/h2-3H,1,4-6H2 |
InChI Key |
DIYLVFYXVUQJGV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCC(=CC1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1,4-dinitrocyclohex-1-ene typically involves the nitration of 4-ethenylcyclohexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-1,4-dinitrocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Scientific Research Applications
4-Ethenyl-1,4-dinitrocyclohex-1-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethenyl-1,4-dinitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below contrasts key features of ethenyl-substituted compounds based on the evidence:
Stability and Reactivity
- Nitro vs.
- Cyclohexene vs. Benzene Rings : Cyclohexene derivatives (e.g., 4-Ethenyl-1,4-dimethylcyclohexene) exhibit conformational flexibility, whereas aromatic benzene analogs (e.g., 4-Ethenyl-1,2-dimethoxybenzene) are more rigid, influencing their interaction with biological receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
